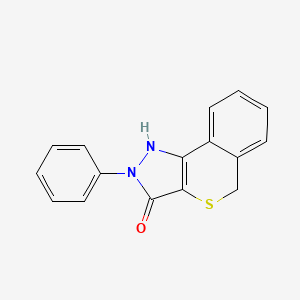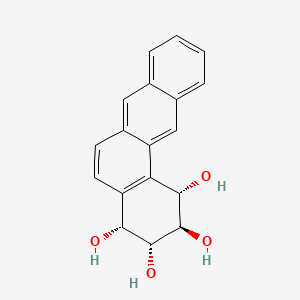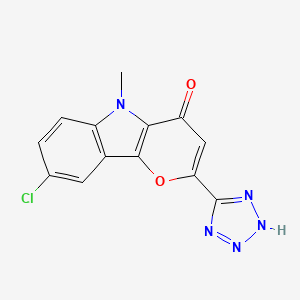
Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its ring(s). This particular compound features a pyranoindole core, which is a fused ring system combining pyran and indole structures, along with chloro, methyl, and tetrazolyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions The process may start with the formation of the pyranoindole core through cyclization reactions
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, its structural features might be optimized to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- could be used in the development of new materials, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- include other pyranoindole derivatives, such as:
- Pyrano(3,2-b)indol-4(5H)-one derivatives with different substituents.
- Indole derivatives with similar functional groups.
- Tetrazole-containing compounds with different core structures.
Uniqueness
The uniqueness of Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- lies in its specific combination of structural features. The presence of the pyranoindole core, along with chloro, methyl, and tetrazolyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
75041-88-2 |
|---|---|
Formule moléculaire |
C13H8ClN5O2 |
Poids moléculaire |
301.69 g/mol |
Nom IUPAC |
8-chloro-5-methyl-2-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C13H8ClN5O2/c1-19-8-3-2-6(14)4-7(8)12-11(19)9(20)5-10(21-12)13-15-17-18-16-13/h2-5H,1H3,(H,15,16,17,18) |
Clé InChI |
FXHJYMSEVQZZTE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)C3=C1C(=O)C=C(O3)C4=NNN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)
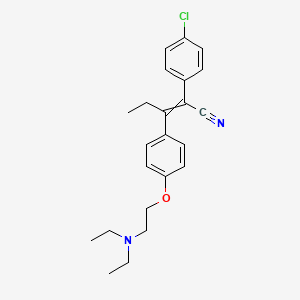
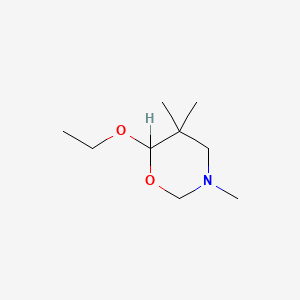
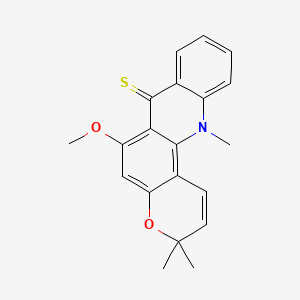
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)



